molecular formula C19H20N4O2 B7637093 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide

2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide

Cat. No. B7637093
M. Wt: 336.4 g/mol
InChI Key: LJSFQKRQKVXCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

2-(Hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide has potential applications in drug development due to its ability to inhibit certain enzymes and proteins. This compound has been studied for its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, which is a protein that plays a role in the development of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide involves its ability to inhibit certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a protein that plays a role in cell division. It has also been shown to inhibit the activity of beta-amyloid, which is a protein that plays a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of beta-amyloid, which is a protein that plays a role in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide in lab experiments is its ability to inhibit certain enzymes and proteins, which makes it a useful tool for studying the mechanisms of these proteins. Additionally, this compound has been shown to have potential applications in drug development, which makes it a valuable compound for drug discovery research. One limitation of using this compound in lab experiments is its limited solubility, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide. One area of research is to further study its potential applications in cancer treatment and Alzheimer's disease. Additionally, research could be done to optimize the synthesis method of this compound to improve its yield and solubility. Finally, research could be done to study the structure-activity relationship of this compound to identify more potent analogs.

Synthesis Methods

The synthesis of 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide involves a multistep process. The first step involves the reaction of 4-bromoaniline with ethyl 2-bromoacetate to form 2-(4-bromoanilino)acetic acid ethyl ester. This compound is then reacted with 2-(hydroxymethyl)pyrrolidine to form 2-(hydroxymethyl)-N-(4-bromo-1-ylphenyl)pyrrolidine-1-carboxamide. Finally, the compound is treated with indazole to form this compound.

properties

IUPAC Name

2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-13-17-5-3-11-22(17)19(25)21-15-7-9-16(10-8-15)23-18-6-2-1-4-14(18)12-20-23/h1-2,4,6-10,12,17,24H,3,5,11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSFQKRQKVXCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=C(C=C2)N3C4=CC=CC=C4C=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.